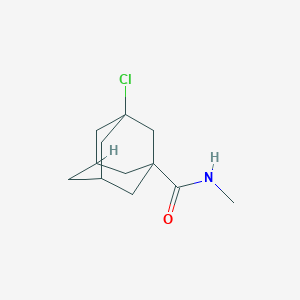
3-chloro-N-methyladamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-methyladamantane-1-carboxamide is a chemical compound that belongs to the adamantane family. It is also known as amantadine or Symmetrel. This compound has been widely used in scientific research for its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyladamantane-1-carboxamide is not fully understood. However, it is believed to inhibit the replication of viruses by interfering with the viral uncoating process. This compound has also been shown to inhibit the activity of the M2 ion channel of the influenza A virus.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an improvement in mood and cognitive function. This compound has also been shown to have antiparkinsonian effects, as it can increase the activity of dopamine in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-N-methyladamantane-1-carboxamide in lab experiments is its unique properties and potential applications. This compound has been shown to be effective against a variety of viruses, making it a valuable tool for virology research. However, one of the limitations of using this compound is its potential toxicity. It can cause adverse effects, such as nausea, vomiting, and seizures, at high doses.
Future Directions
There are many future directions for research on 3-chloro-N-methyladamantane-1-carboxamide. One of the most important areas of research is the development of new antiviral therapies based on this compound. It has also been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a unique chemical compound that has many potential applications in scientific research. Its unique properties and potential applications make it a valuable tool for virology research and other areas of research. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
The synthesis of 3-chloro-N-methyladamantane-1-carboxamide is a multistep process that involves the reaction of adamantane with various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-chloroadamantane. The resulting compound is then reacted with methylamine to form this compound.
Scientific Research Applications
3-chloro-N-methyladamantane-1-carboxamide has been widely used in scientific research for its unique properties and potential applications. One of the most important applications of this compound is in the field of virology. It has been shown to be effective against a variety of viruses, including influenza A virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
properties
IUPAC Name |
3-chloro-N-methyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-14-10(15)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDPKFRFXHFGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)(C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

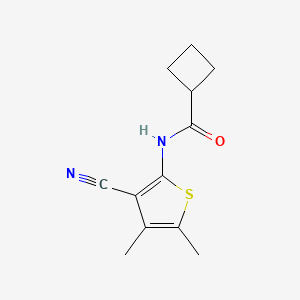
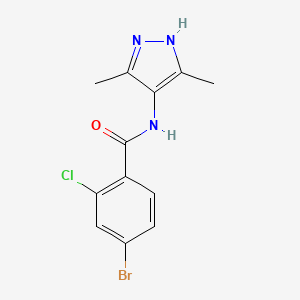
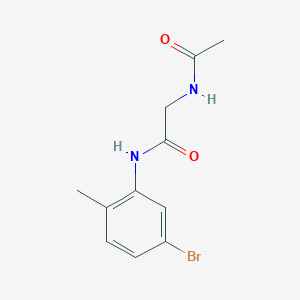


![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)

![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
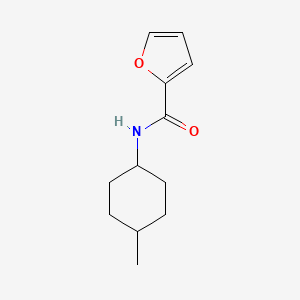
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
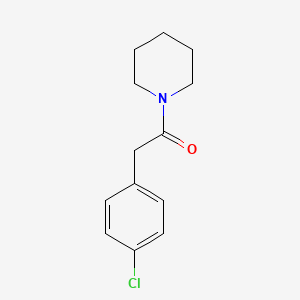
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)